OL-135

FAAH Inhibition Enzyme Assay Structure-Activity Relationship (SAR)

Researchers requiring a reversible, CNS-penetrant FAAH inhibitor for endocannabinoid studies face limited options with well-characterized binding mechanisms. OL-135 (CAS 681135-77-3) is an α-ketoheterocycle inhibitor (IC₅₀ 4.7 nM) that reversibly binds the FAAH catalytic Ser241, enabling acute-dosing experiments with defined enzyme recovery kinetics. • Co-crystal structure (PDB: 2WJ2) available for structure-based drug design • Validated in CCI neuropathic pain models; elevates brain anandamide without CB1 agonist motor impairment • ≥98% HPLC purity; shipped ambient; stored at 2-8°C

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
CAS No. 681135-77-3
Cat. No. B1677196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOL-135
CAS681135-77-3
Synonyms1-oxo-1-(5-(2-pyridyl)-2-yl)-7-phenylheptane
OL-135
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C3=CC=CC=N3
InChIInChI=1S/C21H22N2O2/c24-19(14-7-2-1-4-10-17-11-5-3-6-12-17)21-23-16-20(25-21)18-13-8-9-15-22-18/h3,5-6,8-9,11-13,15-16H,1-2,4,7,10,14H2
InChIKeyILOIOIGZFHGSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OL-135: Reversible CNS FAAH Inhibitor Profile


OL-135 (CAS 681135-77-3), chemically 7-phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one, is an α-ketoheterocycle that functions as a potent, reversible inhibitor of fatty acid amide hydrolase (FAAH) [1]. Its molecular weight is 334.41 g/mol with the formula C₂₁H₂₂N₂O₂ . Distinguished by its central nervous system (CNS) penetrance, OL-135 elevates endogenous levels of the endocannabinoid anandamide (AEA) in the brain [2]. The compound is a cornerstone tool in endocannabinoid research, with its binding mechanism at the FAAH active site (covalently bound to catalytic Ser241) being definitively resolved via co-crystal X-ray structures [3].

OL-135: Selecting the Right FAAH Inhibitor


Generic substitution among FAAH inhibitors is scientifically unsound. Compounds within this class exhibit profound differences in their mechanism of action (e.g., reversible vs. irreversible covalent binding), CNS penetration, and off-target profiles, all of which critically impact their utility in specific experimental models. For instance, while all FAAH inhibitors share the primary target, their secondary interactions with other serine hydrolases, such as carboxylesterases (CES), differ vastly [1]. An irreversible inhibitor like URB597 offers sustained target engagement but carries a different risk profile and recovery timeline compared to a reversible inhibitor like OL-135 [2]. Furthermore, even among reversible inhibitors, the structure of the α-ketoheterocycle, such as the C5 substituent on the oxazole ring of OL-135, dictates a unique selectivity profile, effectively reversing the preference for off-target enzymes like triacylglycerol hydrolase (TGH) seen in earlier analogs [3]. Therefore, selecting OL-135 is a deliberate choice for a reversible, CNS-penetrant FAAH inhibitor with a defined, albeit imperfect, selectivity footprint, making it a specific and context-dependent tool.

OL-135: Potency, Reversibility & Selectivity Evidence


FAAH Inhibition Potency: Key Benchmark

OL-135 is a potent FAAH inhibitor with an IC₅₀ of 4.7 nM, establishing the baseline activity for a series of 44 designed arylfuran analogs [1]. This potency is comparable to, or better than, many early α-ketoheterocycle inhibitors, such as the parent compound 20a (C5 substituent = H), which had a 100-fold preference for off-target triacylglycerol hydrolase (TGH) [2]. Optimization of the C2 acyl side chain has yielded analogs with sub-nanomolar Ki values, for example, a compound with a 3-chlorophenyl aryl group exhibited a Ki of 900 pM, representing a 5-fold improvement over OL-135 [2].

FAAH Inhibition Enzyme Assay Structure-Activity Relationship (SAR)

CNS Target Engagement: In Vivo Analgesic Effects

Systemic administration of OL-135 in murine models of neuropathic pain (chronic constriction injury) resulted in significant attenuation of mechanical allodynia and acetone-induced cold allodynia [1]. This functional effect is a consequence of in vivo target engagement, as OL-135 administration has been shown to increase levels of the endocannabinoid anandamide (AEA) in the brain [1]. Notably, the antinociceptive effects of OL-135 were completely blocked by pretreatment with either CB1 or CB2 receptor antagonists (e.g., rimonabant, SR144528), confirming that its mechanism of action is mediated through elevated endocannabinoids acting on these receptors [1]. This contrasts with the irreversible FAAH inhibitor URB597, which also increased brain AEA and produced antiallodynic effects in the same model [1].

In Vivo Pharmacology CNS Penetration Analgesia Endocannabinoids

Co-Crystal Structure: FAAH Binding Mode

The co-crystal X-ray structure of OL-135 bound to humanized FAAH (PDB ID: 2WJ2) provides a high-resolution, atomic-level view of its unique binding mode [1]. OL-135 forms a covalent, reversible hemiketal bond with the catalytic serine (Ser241), effectively mimicking the enzymatic tetrahedral intermediate of substrate hydrolysis [1]. This structure revealed an exceptional 'in-action' depiction of the Ser-Ser-Lys catalytic triad and identified key anchoring interactions for the terminal 2-pyridyl substituent and the acyl chain phenyl group [1]. Crucially, the structure shows the inhibitor spans the active site into the cytosolic port, a feature that helps explain FAAH's interaction with substrate leaving groups and its role in modulating inhibitor potency and selectivity [1]. This level of structural detail is not available for all FAAH inhibitors and provides a rational basis for understanding the SAR that governs potency and selectivity in this class.

Structural Biology X-ray Crystallography Molecular Recognition

Selectivity Profile: Off-Target Carboxylesterase Effects

Activity-based protein profiling (ABPP) in rat and human tissues revealed that OL-135 is a less selective FAAH inhibitor, displaying multiple off-targets [1]. Proteomic-wide screening showed that OL-135 inhibits several serine hydrolases beyond FAAH, a profile that stands in contrast to the exquisite selectivity of inhibitors like SA-47, SA-72, and AM404 [1]. The major off-targets for OL-135, URB597, and several other FAAH inhibitors were identified as multiple carboxylesterase (CES) isozymes [1]. This broad reactivity is a critical consideration for experimental design. Interestingly, SAR studies show that the C5-substituent on the oxazole ring of OL-135 is key to reversing the 100-fold preference of the unsubstituted parent compound (20a) for the off-target enzyme triacylglycerol hydrolase (TGH), demonstrating how medicinal chemistry can refine selectivity within this scaffold [2].

Activity-Based Protein Profiling (ABPP) Selectivity Off-Target Effects Carboxylesterases

Reversible Covalent Inhibition Mechanism

OL-135 acts as a reversible inhibitor of FAAH, a mechanism fundamentally distinct from the irreversible mode of action employed by urea-based (e.g., PF-3845) and carbamate-based (e.g., URB597) inhibitors [1]. This reversible mechanism is confirmed by its co-crystal structure, which shows the formation of a hemiketal adduct with the catalytic serine, a bond that is labile and can be broken, allowing for restoration of enzymatic activity after inhibitor clearance [2]. In contrast, irreversible inhibitors like PF-3845 form a stable carbamylated adduct that permanently inactivates the enzyme until new protein is synthesized [3]. This difference in mechanism has profound implications for the duration of target engagement, off-target liability, and functional recovery in both in vitro and in vivo systems.

Enzyme Inhibition Mechanism Reversible Covalent Inhibitor Kinetics

OL-135: Key Application Scenarios


Neuropathic Pain: In Vivo Endocannabinoid Studies

Based on its demonstrated efficacy in attenuating mechanical and cold allodynia in the CCI model of neuropathic pain, OL-135 is a prime candidate for in vivo studies exploring the role of FAAH and endocannabinoids in chronic pain states [1]. Its CNS penetrance and ability to elevate brain anandamide levels make it a reliable tool for probing cannabinoid receptor-dependent analgesia without the overt motor impairment associated with direct CB1 agonists [1]. The well-defined, reversible mechanism allows for acute dosing studies where the recovery of enzyme function post-treatment is a required part of the experimental design.

Medicinal Chemistry: SAR Benchmarking

OL-135 serves as an essential benchmark compound in SAR campaigns aimed at developing novel α-ketoheterocycle-based FAAH inhibitors [2]. Its IC₅₀ of 4.7 nM provides a clear potency baseline for evaluating new analogs, as demonstrated in the design and testing of 44 arylfuran derivatives [2]. Furthermore, the high-resolution co-crystal structure of OL-135 bound to FAAH (PDB ID: 2WJ2) provides an unparalleled template for structure-based drug design, rationalizing the binding interactions of the pyridyl-oxazole core and guiding the optimization of potency and selectivity [3].

Chemical Biology: FAAH Inhibitor Polypharmacology

Unlike exquisitely selective probes like SA-47, OL-135 exhibits a broader polypharmacology profile, including inhibition of multiple carboxylesterase (CES) isozymes [4]. This makes OL-135 an inappropriate choice for experiments requiring a highly selective FAAH inhibitor. However, it is a valuable tool for investigating the functional consequences of simultaneously inhibiting FAAH and CES enzymes. It can also serve as a critical reference compound in proteome-wide selectivity profiling (e.g., ABPP) to benchmark the specificity of newly developed FAAH inhibitors [4].

Reversible vs. Irreversible Inhibition Mechanisms

The well-characterized reversible covalent binding mechanism of OL-135 makes it an indispensable comparator for irreversible FAAH inhibitors like URB597 (carbamate) and PF-3845 (urea) [REFS-1, REFS-5]. Researchers can use OL-135 to design experiments that specifically test the functional, kinetic, and physiological consequences of reversible versus irreversible target engagement. This is crucial for understanding the nuanced pharmacology of the endocannabinoid system, where the duration and nature of enzyme inhibition can dictate distinct therapeutic and behavioral outcomes [5].

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